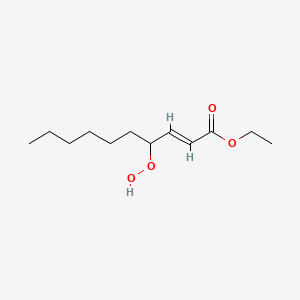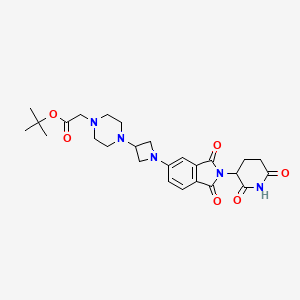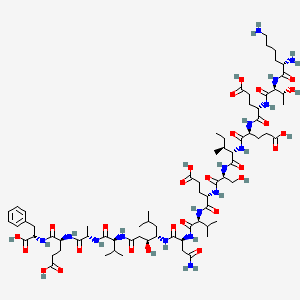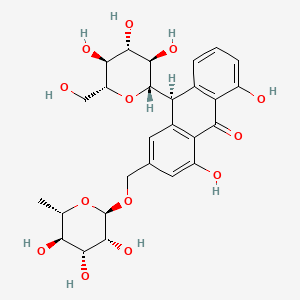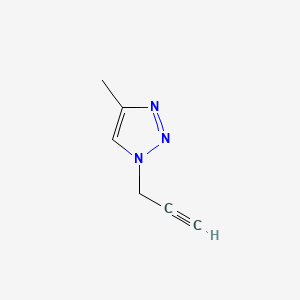
4-Methyl-1-prop-2-ynyltriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Methyl-1-prop-2-ynyltriazole typically involves a multi-step process. One common synthetic route includes the reaction of propargyl bromide with 4-methyl-1H-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
化学反应分析
4-Methyl-1-prop-2-ynyltriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the prop-2-ynyl group, with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazoles and their derivatives .
科学研究应用
4-Methyl-1-prop-2-ynyltriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to inhibit nitrification makes it valuable in studies related to soil microbiology and nitrogen cycling.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial enzymes.
作用机制
The primary mechanism by which 4-Methyl-1-prop-2-ynyltriazole exerts its effects is through the inhibition of the enzyme ammonia monooxygenase. This enzyme is crucial in the nitrification process, converting ammonia to nitrite. By inhibiting this enzyme, the compound effectively reduces the conversion of ammonia to nitrate, thereby retaining more nitrogen in the form of ammonium in the soil. This mechanism involves the irreversible binding of the compound to the active site of the enzyme, leading to its inactivation .
相似化合物的比较
4-Methyl-1-prop-2-ynyltriazole is unique compared to other nitrification inhibitors due to its irreversible mode of action and higher efficiency across various soil types. Similar compounds include:
Dicyandiamide (DCD): A commonly used nitrification inhibitor that is less effective in acidic soils.
Nitrapyrin: Another nitrification inhibitor that is effective but can be volatile and less stable under certain conditions.
3,4-Dimethylpyrazole phosphate (DMPP): Known for its stability but may not be as effective in all soil types.
The uniqueness of this compound lies in its broad-spectrum efficacy and lower environmental impact compared to these other inhibitors .
属性
分子式 |
C6H7N3 |
|---|---|
分子量 |
121.14 g/mol |
IUPAC 名称 |
4-methyl-1-prop-2-ynyltriazole |
InChI |
InChI=1S/C6H7N3/c1-3-4-9-5-6(2)7-8-9/h1,5H,4H2,2H3 |
InChI 键 |
CVORBLWAXAHJCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=N1)CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



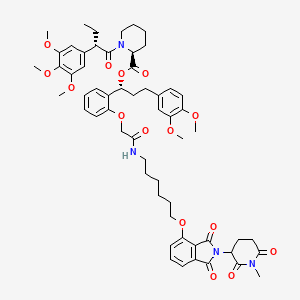
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
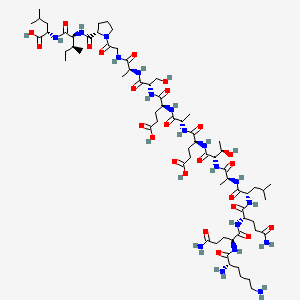
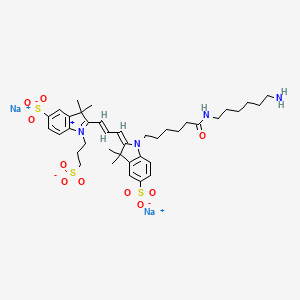
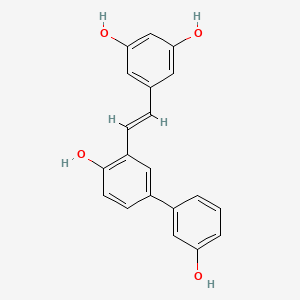
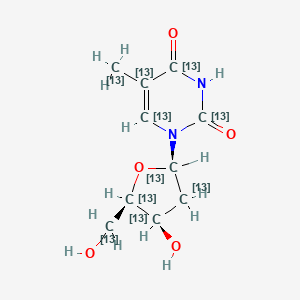
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
